9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione
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Overview
Description
9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic aromatic system, substituted with bromine, ethoxy, and methoxy groups, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the xanthene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: The bromine, ethoxy, and methoxy groups are introduced through electrophilic aromatic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Final assembly: The final product is obtained by coupling the substituted phenyl ring with the xanthene core under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione involves its interaction with molecular targets and pathways within biological systems. The bromine, ethoxy, and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
Similar compounds to 9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione include:
9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8-one: This compound shares a similar phenyl substitution pattern but has a different core structure.
(3-Bromo-4-ethoxy-5-methoxyphenyl)methanol: This compound has a simpler structure with a methanol group instead of the xanthene core.
(3-Bromo-4-ethoxy-5-methoxyphenyl)methanamine: This compound features an amine group, making it structurally similar but functionally different.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the xanthene core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
9-(3-bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31BrO5/c1-7-31-24-15(27)8-14(9-18(24)30-6)21-22-16(28)10-25(2,3)12-19(22)32-20-13-26(4,5)11-17(29)23(20)21/h8-9,21H,7,10-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANSTMFXQNWUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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